molecular formula C28H33N5O5S B11630032 1-(4-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine

1-(4-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine

Cat. No.: B11630032
M. Wt: 551.7 g/mol
InChI Key: DZXMNNAGESKUCQ-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Sulfonylation: The addition of a sulfonyl group to the piperazine ring.

    Coupling Reactions: The combination of the intermediate compounds to form the final product.

The reaction conditions typically involve the use of strong acids, bases, and organic solvents to facilitate the reactions. Temperature control and purification steps are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE is unique due to its specific structural features, including the presence of both methoxy and sulfonyl groups

Properties

Molecular Formula

C28H33N5O5S

Molecular Weight

551.7 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]piperazine

InChI

InChI=1S/C28H33N5O5S/c1-22-3-10-26(11-4-22)39(36,37)32-19-17-30(18-20-32)24-7-12-27(33(34)35)28(21-24)31-15-13-29(14-16-31)23-5-8-25(38-2)9-6-23/h3-12,21H,13-20H2,1-2H3

InChI Key

DZXMNNAGESKUCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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